Unprecedented carbon–carbon bond cleavage in nucleophilic aziridine ring opening reaction, efficient ring transformation of aziridines to imidazolidin-4-ones†

Chemical Communications Pub Date: 2008-11-18 DOI: 10.1039/B816007D

Abstract

N-Styryl-3-aryl-1-methylaziridine-2-carboxamides, which were readily obtained from the cross coupling reaction between 3-aryl-1-methylaziridine-2-carboxamides and 1-aryl-2-bromoethenes catalyzed by CuI/N,N-dimethylglycine in the presence of Cs2CO3, underwent a base-mediated intramolecular nucleophilic aziridine ring opening reaction effectively via the carbon–carbon bond cleavage of aziridine to afford the ring expanded imidazolidin-4-one products in good yields.

Graphical abstract: Unprecedented carbon–carbon bond cleavage in nucleophilic aziridine ring opening reaction, efficient ring transformation of aziridines to imidazolidin-4-ones
Recommended Literature